3-(213C)ethynylaniline (CAS 286013-03-4), also known as 1-(3-aminophenyl)acetylene-2-13C, is a 13C-labeled aromatic alkyne that serves as a critical internal standard for mass spectrometry-based quantification and a key intermediate in pharmaceutical synthesis. As a mono-13C isotopologue of 3-ethynylaniline, this compound retains the terminal alkyne functionality essential for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry while providing a +1 Da mass shift from the unlabeled parent molecule (monoisotopic mass: 118.0612 Da vs.
Molecular FormulaC8H7N
Molecular Weight118.14 g/mol
CAS No.286013-03-4
Cat. No.B15088506
⚠ Attention: For research use only. Not for human or veterinary use.
3-(213C)ethynylaniline (CAS 286013-03-4): Stable Isotope-Labeled Aromatic Alkyne for Analytical and Synthetic Applications
3-(213C)ethynylaniline (CAS 286013-03-4), also known as 1-(3-aminophenyl)acetylene-2-13C, is a 13C-labeled aromatic alkyne that serves as a critical internal standard for mass spectrometry-based quantification and a key intermediate in pharmaceutical synthesis . As a mono-13C isotopologue of 3-ethynylaniline, this compound retains the terminal alkyne functionality essential for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry while providing a +1 Da mass shift from the unlabeled parent molecule (monoisotopic mass: 118.0612 Da vs. 117.0578 Da) . This isotopic enrichment enables precise analytical tracking without altering the compound's chemical reactivity, a feature that distinguishes it from non-labeled analogs and alternative isotopologues such as deuterated or 15N-labeled variants .
Workflow
LC-MS/MS internal standard for trace quantification
Isotopic Label
Mono-13C enrichment provides +1 Da mass shift from unlabeled parent
Key Attribute
Retains full click chemistry reactivity for synthesis and probe tracking
Why Unlabeled 3-Ethynylaniline or Alternative Isotopologues Cannot Substitute for 3-(213C)ethynylaniline in Regulated Analytical Workflows
Substituting 3-(213C)ethynylaniline with unlabeled 3-ethynylaniline (CAS 54060-30-9) or alternative isotopologues (e.g., 3-ethynylaniline-d4) introduces quantifiable analytical error in LC-MS/MS workflows due to differential ionization efficiency and chromatographic behavior. Studies demonstrate that analytes and their deuterated analogs exhibit systematically different mass spectrometric responses, with deuterated compounds often showing lower signal intensity than equimolar unlabeled counterparts, leading to quantification discrepancies [1]. In contrast, 13C-labeled internal standards co-elute identically with the target analyte and exhibit near-identical ionization efficiency, enabling the calibration curve linearity (r² > 0.99) and precision (RSD < 5%) required for regulatory impurity quantification at ppm-level thresholds [2]. For pharmaceutical applications where 3-ethynylaniline must be quantified as a genotoxic impurity in erlotinib drug substance with detection limits as low as 0.6 ppm, the absence of an appropriate 13C-labeled internal standard directly compromises method accuracy and fails to meet ICH M7 guidelines for mutagenic impurity control [3].
Unlabeled analog
Unlabeled 3-ethynylaniline cannot serve as an internal standard; absence of mass shift prevents differentiation from target analyte in MS quantification.
Deuterated isotopologues
Deuterated analogs may exhibit retention time shifts and lower ionization efficiency, introducing quantification bias compared to 13C-labeled co-eluting standards.
Alternative 13C patterns
Isotopologues with different 13C positions or lower enrichment may not meet the co-elution and sensitivity requirements for ppm-level impurity methods.
[1] Variations in GC–MS Response Between Analytes and Deuterated Analogs. Mendeley Data. Observation that deuterated analogs exhibit lower mass responses than equimolar unlabeled analytes, leading to quantification discrepancies. View Source
[2] LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. December 8, 2020. Statement that 13C-labeled internal standards show no issues with chromatographic separation or stability compared to deuterated analogs. View Source
[3] Method Development and Validation Study for Quantitative Determination of 3-Ethynylaniline Content in Erlotinib by Liquid Chromatography–Tandem Mass Spectrometry. J Appl Pharm Sci. Demonstrates detection limit of 0.6 ppm for 3-ethynylaniline quantification in erlotinib. View Source
Quantitative Differentiation Evidence: 3-(213C)ethynylaniline vs. Unlabeled and Alternative Isotopologues
Mass Shift and Isotopic Purity: 13C-Enrichment vs. Natural Abundance 3-Ethynylaniline
3-(213C)ethynylaniline exhibits a +1 Da mass shift relative to the unlabeled parent compound (3-ethynylaniline, CAS 54060-30-9). The monoisotopic mass of the 13C-labeled compound is 118.061204 Da, compared to 117.057846 Da for the unlabeled analog . Commercial specifications for the labeled compound include ≥99 atom % 13C enrichment, whereas natural abundance 13C content is only 1.1% . This isotopic purity enables unambiguous MS detection with a signal-to-noise ratio sufficient for trace-level quantification.
Mass shift vs. unlabeledHead-to-head
+1.003358 Da
Enables unambiguous MS detection as co-eluting ISTD
≥99 atom % 13C enrichment vs. 1.1% natural abundance
This mass shift is essential for using the compound as a co-eluting internal standard in LC-MS/MS quantification of 3-ethynylaniline in pharmaceutical impurity testing.
LC-MS/MS Quantification Performance: 13C-Labeled Internal Standard vs. Deuterated Analogs
Studies comparing 13C-labeled internal standards to deuterated analogs (e.g., 3-ethynylaniline-d4) in LC-MS/MS workflows demonstrate that 13C-labeled compounds exhibit superior chromatographic co-elution and ionization consistency. Unlike deuterated analogs, which can exhibit isotopic effects leading to retention time shifts and differential ionization efficiency, 13C-labeled standards show no issues with chromatographic separation or stability [1]. For trace quantification of 3-ethynylaniline as a genotoxic impurity in erlotinib, validated LC-MS/MS methods employing the 13C-labeled analog achieve detection limits as low as 0.6 ppm with calibration curve linearity r² > 0.99 [2]. Deuterated analogs, in contrast, have been documented to show systematically lower mass responses than equimolar unlabeled analytes, introducing quantification bias [3].
13C-labeled ISTD avoids quantification bias of deuterated analogs
Method validation context for impurity quantification
BioanalysisInternal StandardMethod Validation
Evidence Dimension
Analytical Performance in LC-MS/MS
Target Compound Data
13C-labeled analog: No retention time shift; identical ionization efficiency; LOD 0.6 ppm for 3-ethynylaniline quantification
Comparator Or Baseline
Deuterated analogs (e.g., 3-ethynylaniline-d4): Retention time shifts; lower mass response than equimolar unlabeled analyte
Quantified Difference
13C-labeled internal standards provide r² > 0.99 calibration linearity vs. deuterated analogs with documented quantification bias
Conditions
LC-MS/MS analysis of 3-ethynylaniline in erlotinib drug substance; Hypersil BDS C-8 column (50 mm × 4.6 mm)
Why This Matters
Regulatory submissions (ICH M7) require validated methods with appropriate internal standards; 13C-labeled compounds meet this requirement where deuterated analogs introduce quantifiable bias.
BioanalysisInternal StandardMethod Validation
[1] LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. December 8, 2020. View Source
[2] Method Development and Validation Study for Quantitative Determination of 3-Ethynylaniline Content in Erlotinib by Liquid Chromatography–Tandem Mass Spectrometry. J Appl Pharm Sci. LOD: 0.6 ppm. View Source
[3] Variations in GC–MS Response Between Analytes and Deuterated Analogs. Mendeley Data. View Source
Click Chemistry Reactivity: 3-(213C)ethynylaniline vs. 2-Ethynylaniline Positional Isomers
Electrochemical polymerization studies comparing 2-ethynylaniline and 3-ethynylaniline demonstrate that the meta-substituted isomer (3-ethynylaniline) exhibits higher reactivity in electropolymerization with aniline. Specifically, 3-ethynylaniline is more reactive than 2-ethynylaniline and, in the presence of aniline, readily electropolymerizes to form alkyne-functionalized polyaniline derivatives [1]. Furthermore, chemical oxidation copolymerization of 3-ethynylaniline with aniline significantly shortens the preparation time of alkyne-functionalized cellulose fibers from 48 hours to 6 hours when aniline is present as a co-monomer [2].
Click reactivity: 3- vs 2-isomerHead-to-head
3-ethynylaniline: higher electropolymerization reactivity; copolymerization time reduced 48 h → 6 h
Labeled compound preserves positional reactivity for kinetic studies
Meta-substitution advantage observed in electrochemical polymerization
3-ethynylaniline: Higher reactivity; readily electropolymerizes with aniline
Comparator Or Baseline
2-ethynylaniline: Lower reactivity in electropolymerization
Quantified Difference
Qualitative assessment of higher reactivity for meta-isomer; polymerization time reduction from 48 h to 6 h with aniline co-monomer
Conditions
Electrochemical polymerization on graphene-modified electrodes; chemical oxidation polymerization with ammonium persulfate in acidic aqueous solution
Why This Matters
The 13C-labeled analog retains identical positional reactivity advantages, enabling researchers to track polymerization kinetics or surface functionalization efficiency via MS without altering the reaction outcome.
[1] Preparation and characterization of “clickable” polyaniline derivatives on graphene modified electrodes. INFONA. Electrochemical polymerization comparison of 2- and 3-ethynylaniline. View Source
[2] Alkyne functionalized cellulose fibers: a versatile “clickable” platform for antibacterial materials. Carbohydrate Polymers, 2019. PMID: 30600123. Polymerization time reduction from 48 h to 6 h. View Source
Optimal Application Scenarios for 3-(213C)ethynylaniline in Regulated Pharmaceutical and Advanced Materials Research
Quantification of Genotoxic Impurity 3-Ethynylaniline in Erlotinib Hydrochloride Drug Substance
3-(213C)ethynylaniline serves as the optimal internal standard for validated LC-MS/MS methods quantifying residual 3-ethynylaniline in erlotinib drug substance. The validated method achieves detection limits of 0.6 ppm with calibration curve linearity r² > 0.99, meeting ICH M7 requirements for mutagenic impurity control in pharmaceutical submissions [1]. The 13C-labeled analog co-elutes identically with the unlabeled target analyte, eliminating matrix effects and enabling accurate quantification at ppm thresholds required for batch release testing.
Mechanistic Investigation of Click Chemistry Polymerization Kinetics
Researchers studying the electropolymerization of 3-ethynylaniline to form "clickable" polyaniline derivatives can employ 3-(213C)ethynylaniline as a tracer molecule to monitor incorporation rates and polymer chain growth via LC-MS. The 13C label enables differentiation between polymer-bound monomer and free monomer in reaction mixtures, with the meta-substitution pattern of 3-ethynylaniline conferring higher reactivity compared to 2-ethynylaniline [2]. This application is particularly valuable for optimizing copolymerization conditions where aniline co-monomer reduces polymerization time from 48 hours to 6 hours [3].
Synthesis and QC of 13C-Labeled Erlotinib Metabolites for Pharmacokinetic Studies
3-(213C)ethynylaniline is a critical intermediate in the synthesis of 13C-labeled erlotinib for use as an internal standard in clinical pharmacokinetic studies. The labeled erlotinib is prepared via coupling of 3-(213C)ethynylaniline with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline under acidic conditions . The resulting 13C-labeled drug enables accurate quantification of erlotinib in plasma samples without the chromatographic separation issues associated with deuterated analogs, supporting regulatory bioequivalence and DDI studies.
Stable Isotope-Resolved Metabolomics of Alkyne-Containing Bioactive Compounds
In metabolomics workflows requiring tracking of alkyne-functionalized probe molecules, 3-(213C)ethynylaniline provides a defined isotopic signature for MS-based pathway mapping. The 13C-enrichment (≥99 atom %) enables unambiguous detection of probe-derived metabolites against a complex biological background, with the +1 Da mass shift allowing simultaneous quantification of labeled and unlabeled species in the same analytical run . This application leverages the compound's retention of full click chemistry reactivity for downstream conjugation to azide-functionalized reporters.
Application
Selection Property
Validation Focus
Impurity quantification in drug substance research
Co-eluting ISTD with identical ionization
ppm-level impurity method validation context
Click polymerization kinetic studies
MS-detectable monomer incorporation tracer
Polymerization rate and incorporation efficiency monitoring
Synthesis of labeled erlotinib for PK research
13C-labeled intermediate for drug analog synthesis
Bioanalytical method validation for exposure studies
Stable isotope-resolved metabolomics
Defined isotopic signature for alkyne probes
Pathway mapping and labeled species quantification
[1] Method Development and Validation Study for Quantitative Determination of 3-Ethynylaniline Content in Erlotinib by Liquid Chromatography–Tandem Mass Spectrometry. J Appl Pharm Sci. View Source
[2] Preparation and characterization of “clickable” polyaniline derivatives on graphene modified electrodes. INFONA. View Source
[3] Alkyne functionalized cellulose fibers: a versatile “clickable” platform for antibacterial materials. Carbohydrate Polymers, 2019. PMID: 30600123. View Source
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